![molecular formula C10H12N2O4 B2495223 3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid CAS No. 1909324-88-4](/img/structure/B2495223.png)

3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

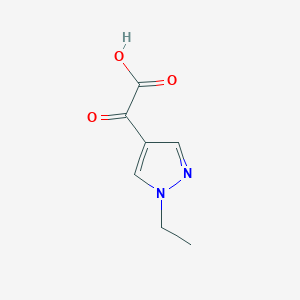

The synthesis of pyrazine derivatives, including 3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid, often involves acylation and cyclization reactions. A notable method for synthesizing fluorinated pyrazole-4-carboxylic acids entails the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines, yielding pyrazoles on a multigram scale (Iminov et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by their pyrazine core, which can be modified with various substituents affecting their physical and chemical properties. For example, europium(III) and terbium(III) complexes with 2-pyrazinecarboxylic acid have been synthesized and characterized, revealing insights into their coordination chemistry and luminescent properties (Eliseeva et al., 2004).

Chemical Reactions and Properties

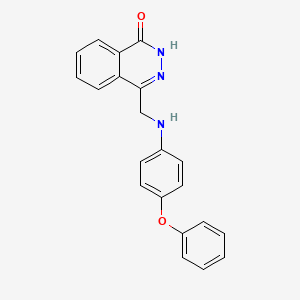

Pyrazine derivatives undergo a variety of chemical reactions, including nucleophilic substitution and cyclization. Tert-butyl isocyanide, for instance, has been used in the Ugi reaction to prepare dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating the versatility of pyrazine derivatives in synthetic chemistry (Nikulnikov et al., 2009).

Physical Properties Analysis

The physical properties of pyrazine derivatives, including 3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid, are influenced by their molecular structure. For example, the crystal structure of pyrazine-2,3-dicarboxylic acid adducts with various molecules has been studied, providing insights into their hydrogen bonding and three-dimensional network structures (Smith et al., 1995).

Chemical Properties Analysis

The chemical properties of pyrazine derivatives are diverse, with functionality affecting their reactivity and interaction with other molecules. Studies on the reactivity of pyrazinedicarboxylato peroxo titanium derivatives toward oxygen transfer illustrate the potential of pyrazine derivatives in catalysis and materials science (Postel et al., 1986).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids: A study presented a method for the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

- Flexible Synthesis of Pyrazoles: Another research outlined a synthesis approach for pyrazoles with different functionalized substituents, demonstrating the versatility of reactions involving 3- and 5-substituted pyrazoles (Grotjahn et al., 2002).

- Reactivity of Pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one Derivatives: A specific study focused on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, highlighting its potential in creating novel compounds with diverse biological activities (Mironovich & Shcherbinin, 2014).

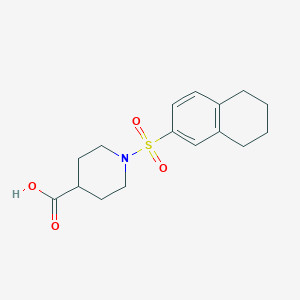

Applications in Material Science and Catalysis

- Cobalt(II) Metal–Organic Frameworks (MOFs): Research into cobalt(II) MOFs based on pyrazine and terephthalic acid derivatives demonstrated their potential as stable structures for applications in photoluminescence and electrochemical sensors (Abbasi et al., 2012).

- Iron(III) and Cobalt(III) Complexes as Catalysts: A study on Fe(III) and Co(III) complexes with aroylhydrazone ligands showed promising results in the catalytic oxidation of alcohols, suggesting applications in green chemistry and synthesis (Sutradhar et al., 2016).

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(2,3)16-9(15)7-6(8(13)14)11-4-5-12-7/h4-5H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEYZYHEFFQAGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CN=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)

![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)

![2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid](/img/structure/B2495154.png)

![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)